molecular formula C12H6Cl4O2 B14413496 (1,1'-Biphenyl)-3,3'-diol, 2,2',5,5'-tetrachloro- CAS No. 86694-96-4

(1,1'-Biphenyl)-3,3'-diol, 2,2',5,5'-tetrachloro-

Cat. No.: B14413496
CAS No.: 86694-96-4
M. Wt: 324.0 g/mol
InChI Key: YZTZVBQGGAKIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,1’-Biphenyl)-3,3’-diol, 2,2’,5,5’-tetrachloro- is an organic compound with the molecular formula C12H6Cl4O2 It is a derivative of biphenyl, where the biphenyl core is substituted with four chlorine atoms and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-3,3’-diol, 2,2’,5,5’-tetrachloro- typically involves the chlorination of biphenyl followed by hydroxylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The hydroxylation step can be achieved using reagents like sodium hydroxide or potassium hydroxide under controlled conditions to introduce the hydroxyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1,1’-Biphenyl)-3,3’-diol, 2,2’,5,5’-tetrachloro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove chlorine atoms or hydroxyl groups.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of tetrachloroquinones.

    Reduction: Formation of partially or fully dechlorinated biphenyls.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

(1,1’-Biphenyl)-3,3’-diol, 2,2’,5,5’-tetrachloro- has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-3,3’-diol, 2,2’,5,5’-tetrachloro- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’,5,5’-Tetrachlorobiphenyl: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.

    3,3’-Dihydroxybiphenyl: Lacks chlorine atoms, resulting in different chemical and biological properties.

    2,2’,3,3’,5,5’-Hexachlorobiphenyl: Contains more chlorine atoms, leading to increased hydrophobicity and different reactivity.

Uniqueness

(1,1’-Biphenyl)-3,3’-diol, 2,2’,5,5’-tetrachloro- is unique due to the presence of both hydroxyl and chlorine substituents, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

86694-96-4

Molecular Formula

C12H6Cl4O2

Molecular Weight

324.0 g/mol

IUPAC Name

2,5-dichloro-3-(2,5-dichloro-3-hydroxyphenyl)phenol

InChI

InChI=1S/C12H6Cl4O2/c13-5-1-7(11(15)9(17)3-5)8-2-6(14)4-10(18)12(8)16/h1-4,17-18H

InChI Key

YZTZVBQGGAKIEO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Cl)O)Cl)Cl)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.